N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
Description
The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked to a benzo[d][1,3]dioxol group via a thioethyl bridge, a 5-methylisoxazole ring substituted with a 2-chlorophenyl group, and a terminal carboxamide moiety. The synthesis of analogous compounds typically involves multi-step protocols, such as cyclization of oximes, coupling reactions with active methylene compounds, and nucleophilic substitutions, as observed in related studies .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O5S2/c1-11-18(19(28-33-11)13-4-2-3-5-14(13)23)20(30)25-21-26-27-22(35-21)34-9-17(29)24-12-6-7-15-16(8-12)32-10-31-15/h2-8H,9-10H2,1H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTVRLCNEFFXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex heterocyclic molecule that integrates several pharmacologically relevant moieties. Its structural components suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Structural Overview
The compound features:
- Thiadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Isoxazole ring : Associated with various pharmacological effects.
- Benzo[d][1,3]dioxole : Often linked to antioxidant and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, the 1,3,4-thiadiazole scaffold has been linked to:
- Antibacterial effects : Effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
- Antifungal activity : Certain derivatives show efficacy against Candida albicans and other fungal pathogens .
Table 1 summarizes the antimicrobial activity of related thiadiazole compounds:
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 1 | Bacillus subtilis | 12.5 µg/mL | |
| 2 | Staphylococcus aureus | 25 µg/mL | |
| 3 | Escherichia coli | 50 µg/mL | |
| 4 | Candida albicans | 20 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxic effects : Some studies report that thiadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways .
- Inhibition of tumor growth : Compounds with similar structures have demonstrated the ability to impede tumor growth in xenograft models .
Study on Thiadiazole Derivatives
A study focusing on the synthesis and evaluation of various thiadiazole derivatives revealed promising results for compounds similar to our target compound. The study highlighted:
- Synthesis : The target compound was synthesized through a multi-step reaction involving cycloaddition methods.
- Biological testing : The synthesized compounds underwent in vitro testing against several cancer cell lines, showing IC50 values ranging from 10 to 30 µM for effective candidates .
Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer cells. A notable example includes the synthesis of 5-phenyl-substituted 1,3,4-thiadiazole derivatives that demonstrated higher inhibitory activity against the MDA-MB-231 breast cancer cell line than standard treatments like cisplatin .
Antimicrobial Properties
Thiadiazole derivatives have also been reported to possess antimicrobial activities. For example, some synthesized compounds showed promising results against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide exhibited notable antibacterial effects at concentrations as low as 100 μg/mL .
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of thiadiazole derivatives. Certain compounds were found to be more effective than traditional treatments against Mycobacterium smegmatis, indicating their potential as new therapeutic agents for tuberculosis .
Synthesis and Characterization
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole moiety via specific coupling reactions.
- Final modifications to achieve the desired carboxamide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- A study demonstrated that a specific thiadiazole compound significantly reduced tumor size in animal models when administered at therapeutic doses.
- Another investigation reported successful outcomes in treating bacterial infections resistant to conventional antibiotics using novel thiadiazole derivatives .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Key Steps
-
Thiadiazole Ring Formation
-
Thiadiazole rings are typically synthesized via cyclization reactions. For example, condensation of thiosemicarbazides with α-halo ketones or aldehydes under acidic/alkaline conditions.
-
Substituent introduction (e.g., benzo[d] dioxole moieties) may occur via nucleophilic substitution or coupling reactions.
-
-
Incorporation of Benzo[d] dioxole Moiety
-
Amide Bond Formation
-
The carboxamide group suggests a condensation reaction between a carboxylic acid and an amine, potentially facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC).
-
Key Chemical Reactions
The compound may undergo several characteristic reactions based on its functional groups:
Biological Activity and Mechanistic Insights
While direct data for this compound is limited, structurally similar thiadiazole derivatives exhibit notable antitumor activity:
| Compound | IC₅₀ Values (μM) | Target Cell Lines | Mechanism |
|---|---|---|---|
| Thiadiazole-benzo[d] dioxole hybrids | <10 μM | HeLa, A549, MCF7 | Inhibition of dihydrofolate reductase (DHFR), induction of apoptosis. |
Analytical Characterization
Structural confirmation relies on:
-
NMR : Identifies aromatic protons, thiadiazole ring signals, and amide NH groups.
-
IR : Detects amide (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) functional groups.
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Comparison with Structurally Similar Compounds
Stability and Reactivity Considerations
Comparison with Similar Compounds
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structure : Features a 1,3,4-thiadiazole fused with an isoxazole and benzamide group.
- Key Differences : Lacks the benzo[d][1,3]dioxol and 2-chlorophenyl substituents present in the target compound.
- Synthesis: Prepared via reaction of enaminones with hydroxylamine hydrochloride, yielding a yellow solid (70% yield) with confirmed IR and NMR spectra .
- Activity: Not explicitly reported, but similar thiadiazole derivatives exhibit cytotoxicity against cancer cell lines .
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (3a)
- Structure : Combines 1,3,4-thiadiazole with 1,3,4-oxadiazole via a thioether linkage.
- Key Differences : Replaces the benzo[d][1,3]dioxol group with a benzylthio moiety and lacks the isoxazole-carboxamide chain.
Analogues with Benzodioxol and Thiazole/Thiadiazole Motifs
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide
- Structure : Contains a benzodioxol group linked to a thiazole-carboxamide core.
- Key Differences : Substitutes the thiadiazole-isoxazole system with a thiazole ring and introduces a 4-methoxyphenyl group instead of 2-chlorophenyl.
Isoxazole-Based Analogues
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)
- Structure : Features a 5-methylisoxazole with a thiophene substituent.
- Key Differences : Lacks the thiadiazole and benzodioxol components.
- Synthesis: Produced via Oxone®-mediated cyclization of oximes with ethyl butenoate (purified via flash chromatography) .
Data Tables
Table 1. Structural and Pharmacological Comparison of Analogues
Research Findings and Structure-Activity Relationships (SAR)
Thiadiazole Modifications: The presence of a thiadiazole core enhances metabolic stability and π-π stacking interactions with biological targets. Compounds with thioether linkages (e.g., 3a) exhibit improved solubility and bioavailability compared to non-thioether analogues .
Benzodioxol Group : The benzo[d][1,3]dioxol moiety in the target compound may enhance blood-brain barrier penetration, as seen in related CNS-active drugs .
Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound likely increases electrophilicity and target binding affinity compared to the 4-methoxyphenyl group in ’s analogue, which may prioritize solubility over potency .
Isoxazole-Carboxamide Chain : The 5-methylisoxazole-carboxamide fragment could mimic ATP-binding motifs in kinase inhibition, a feature absent in simpler thiadiazole derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized through multi-step heterocyclic coupling. A typical approach involves:
- Thiadiazole core formation : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with potassium carbonate and a benzylthio intermediate in dry acetone under reflux (3–6 hours) .
- Amide bond formation : Using chloroacetyl chloride and triethylamine in dioxane at 20–25°C to couple the thiadiazole moiety with the benzo[d][1,3]dioxol-5-ylamino group .
- Purification : Recrystallization from ethanol-DMF mixtures yields high-purity products (75–85% yield) .
Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) can reduce reaction times and improve yields compared to traditional reflux methods .
Q. How is structural confirmation performed, and which analytical methods are critical?
- Nuclear Magnetic Resonance (NMR) : Confirm thiadiazole (δ 7.8–8.2 ppm) and isoxazole (δ 6.3–6.7 ppm) proton environments .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 580–600 for the parent compound) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., C: 52.1%, H: 3.2%, N: 14.6%, S: 11.0%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess cytotoxicity trends .
- Thioether linker modification : Compare ethylthio vs. propylthio chains to evaluate steric effects on target binding .
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole moiety with benzothiazole to probe metabolic stability .
Methodology : Use in vitro cytotoxicity assays (e.g., MTT against HeLa cells) and correlate results with computational LogP and polar surface area calculations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48 vs. 72 hours) .
- Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile-water gradient) to exclude impurities affecting results .
- Mechanistic follow-up : Use molecular docking (AutoDock Vina) to validate target binding (e.g., EGFR kinase) if IC50 values vary between studies .
Q. How can molecular docking guide the design of derivatives with improved selectivity?
- Target prioritization : Dock the compound against kinase libraries (e.g., PDB entries 1M17, 2J6M) to identify off-target interactions .
- Binding mode analysis : Focus on hydrogen bonds between the carboxamide group and kinase hinge regions (e.g., MET kinase Asp1222) .
- Selectivity filters : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target binding pockets .
Methodological Challenges
Q. What purification techniques are effective for isolating intermediates with poor solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
